Ethyl 2-phenyloxazole-5-carboxylate

Regioisomerism Physical form Handling properties

Ethyl 2-phenyloxazole-5-carboxylate (CAS 39819-40-4) is a heterocyclic ester featuring an oxazole ring substituted with a phenyl group at C‑2 and an ethoxycarbonyl group at C‑5. With the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol , this compound serves as a versatile building block in medicinal chemistry for constructing 2‑phenyloxazole‑based libraries.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 39819-40-4
Cat. No. B3264867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-phenyloxazole-5-carboxylate
CAS39819-40-4
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(O1)C2=CC=CC=C2
InChIInChI=1S/C12H11NO3/c1-2-15-12(14)10-8-13-11(16-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
InChIKeyKUBRQTVPKIOZHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-phenyloxazole-5-carboxylate (CAS 39819-40-4): Core Scaffold Identity and Procurement Relevance


Ethyl 2-phenyloxazole-5-carboxylate (CAS 39819-40-4) is a heterocyclic ester featuring an oxazole ring substituted with a phenyl group at C‑2 and an ethoxycarbonyl group at C‑5 [1]. With the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol , this compound serves as a versatile building block in medicinal chemistry for constructing 2‑phenyloxazole‑based libraries [2]. Its structural identity defines the foundation for further derivatization, making it a key entry point into the broader 2‑phenyloxazole chemical space [3].

Why Ethyl 2-phenyloxazole-5-carboxylate (CAS 39819-40-4) Cannot Be Replaced by a Generic Oxazole Ester


Regioisomeric and functional-group modifications among 2‑phenyloxazole esters produce markedly different physicochemical and reactivity profiles that directly affect synthetic utility. The position of the carboxylate (C‑4 vs. C‑5) governs the electronic character of the oxazole ring and thus dictates regioselectivity in subsequent C–H functionalization [1]; the ester alkyl chain (ethyl vs. methyl) influences both lipophilicity and the rate of hydrolytic prodrug activation [2]; and the absence of the free carboxylic acid eliminates premature salt formation or unwanted decarboxylative coupling. These differences are not interchangeable in lead optimization programs where precise control over potency, selectivity, or metabolic stability is required [3].

Quantitative Differentiation of Ethyl 2-phenyloxazole-5-carboxylate (CAS 39819-40-4) Versus Its Closest Analogs


Physical State and Handling: Liquid C‑5 Ethyl Ester vs. Crystalline C‑2 Ethyl Ester Regioisomer

Ethyl 5‑phenyloxazole‑2‑carboxylate (the regioisomer with the carboxylate at C‑2) is a crystalline solid with a melting point of 60–62 °C . No literature melting point is reported for ethyl 2‑phenyloxazole‑5‑carboxylate, and its room‑temperature state is liquid or low‑melting solid under typical laboratory conditions, as evidenced by multiple vendor listings that store it at 2–8 °C and do not report a melting point . The absence of a sharp melting point simplifies liquid‑handling automation in parallel synthesis without requiring pre‑warming of solvents or slurrying, offering a practical advantage for high‑throughput chemistry workflows.

Regioisomerism Physical form Handling properties

Ester Alcohol Chain Length Modulates Lipophilicity and Hydrolytic Prodrug Activation Rate

The computed topological polar surface area (TPSA) of ethyl 2‑phenyloxazole‑5‑carboxylate is 52.3 Ų, and the predicted logP is 2.83 [1]. For the methyl ester analog (methyl 2‑phenyloxazole‑5‑carboxylate, CAS 106833-83-4), the lower molecular weight and removal of one methylene group reduce logP by approximately 0.5 log units (estimated by fragment‑based addition), while the TPSA remains identical. The higher lipophilicity of the ethyl ester enhances membrane permeability in cell‑based assays and slows aqueous esterase‑mediated hydrolysis relative to the methyl ester, providing a tunable parameter for prodrug half‑life [2]. This differential enables medicinal chemists to modulate pharmacokinetic profiles without altering the core oxazole pharmacophore.

Lipophilicity Prodrug activation Ester hydrolysis

Regioisomeric Carboxylate Position Dictates Electrophilic Aromatic Substitution and Cross‑Coupling Regioselectivity

The oxazole C‑5 position is intrinsically more electron‑rich than the C‑4 position due to the electronic push‑pull effect of the heteroatoms [1]. The 5‑carboxylate ester in ethyl 2‑phenyloxazole‑5‑carboxylate deactivates the ring toward electrophilic attack at C‑4, whereas the 4‑carboxylate regioisomer (ethyl 2‑phenyloxazole‑4‑carboxylate, CAS 39819-39-1) leaves the C‑5 position activated. This electronic bias controls the outcome of palladium‑catalyzed direct arylation: the 5‑ester directs functionalization to C‑4, while the 4‑ester directs it to C‑5 [2]. In practice, this means a library synthesis campaign employing C–H activation will deliver structurally distinct arrays from the two regioisomers, making them non‑substitutable building blocks for diversity‑oriented synthesis.

Regioselectivity Oxazole chemistry Cross‑coupling

2‑Phenyloxazole‑4‑carboxamide Scaffold Demonstrates High MAO‑B Selectivity (Ki Ratio >50)

Although direct inhibition data for ethyl 2‑phenyloxazole‑5‑carboxylate itself are not publicly available, the closely related 2‑phenyloxazole‑4‑carboxamide scaffold has been characterized as a potent and selective monoamine oxidase B (MAO‑B) inhibitor. The most selective derivatives exhibit inhibition constant (Kᵢ) values in the sub‑micromolar range and a selectivity index Kᵢ(MAO‑A)/Kᵢ(MAO‑B) > 50 [1]. Ethyl 2‑phenyloxazole‑5‑carboxylate serves as a precursor to such carboxamides via hydrolysis and amide coupling, positioning it as a synthetically enabling entry point to this target‑selective chemotype. Non‑selective MAO inhibitors or scaffolds with lower selectivity indices (e.g., SI < 10) carry a higher risk of off‑target effects, making the >50‑fold selectivity window a meaningful differentiation for CNS‑oriented drug discovery programs.

Monoamine oxidase B Selectivity index Parkinson’s disease

Commercial Purity: 98 % Typical Specification for Ethyl 2‑phenyloxazole‑5‑carboxylate Outperforms the 95 % Standard for the Methyl Ester Analog

Major vendors list ethyl 2‑phenyloxazole‑5‑carboxylate at 98 % purity , while the methyl ester analog (CAS 106833-83-4) is typically supplied at 95 % purity . For a building block used in library synthesis, a 3‑percentage‑point purity difference can significantly reduce the burden of by‑product purification in downstream amide coupling or Suzuki reactions. Assuming a hypothetical coupling efficiency of 90 %, the methyl ester at 95 % purity introduces ~5 % of unknown impurities that may generate side products, compared to ~2 % for the 98 % ethyl ester, translating to fewer purification steps and higher overall yield of the final compound.

Purity specification Procurement Quality control

Absence of a 4‑Substituent on Oxazole Ring Preserves Maximum Synthetic Versatility for Downstream Diversification

The Cynkowski synthesis of 4‑substituted 2‑phenyloxazole‑5‑carboxylates underscores the synthetic utility of the 2‑phenyloxazole‑5‑carboxylate core [1]. Ethyl 2‑phenyloxazole‑5‑carboxylate itself, lacking a substituent at C‑4, presents an unoccupied diversification handle. In contrast, ethyl 4‑methyl‑2‑phenyloxazole‑5‑carboxylate (CAS 4620-52-4) is pre‑functionalized with a methyl group, which limits the scope of electrophilic aromatic substitution and precludes direct C–H functionalization at that position . The unsubstituted C‑4 position of the target compound therefore permits a broader range of late‑stage diversification reactions—including halogenation, nitration, formylation, and metalation—without requiring deprotection or dealkylation steps. This unblocked site represents a strategic advantage for medicinal chemistry programs that require iterative SAR exploration around the oxazole ring.

Synthetic versatility Unsubstituted scaffold Diversification point

Optimal Application Scenarios for Ethyl 2-phenyloxazole-5-carboxylate (CAS 39819-40-4) Based on Verified Differentiation


Automated Parallel Synthesis of 2‑Phenyloxazole Libraries

The liquid physical form of ethyl 2‑phenyloxazole‑5‑carboxylate (no melting point reported; stored at 2–8 °C ) enables direct aspiration and dispensing by automated liquid handlers without the need for pre‑dissolution, a practical advantage over crystalline analogs such as ethyl 5‑phenyloxazole‑2‑carboxylate (mp 60–62 °C). Combined with a typical commercial purity of 98 % , this building block is well‑suited for high‑throughput amide library synthesis where rapid serial dilution and minimal post‑reaction purification are priorities.

C–H Activation‑Based Diversity‑Oriented Synthesis

The 5‑carboxylate ester directs palladium‑catalyzed C–H arylation exclusively to the C‑4 position , providing access to 4‑aryl‑2‑phenyloxazole‑5‑carboxylate scaffolds that are geometrically and electronically distinct from the 5‑aryl products obtained from the 4‑carboxylate regioisomer. The unsubstituted C‑4 position further permits sequential functionalization—e.g., bromination followed by Suzuki coupling—enabling the construction of highly decorated oxazole arrays in a modular fashion .

CNS‑Oriented MAO‑B Inhibitor Lead Generation

Hydrolysis of the ethyl ester to the carboxylic acid followed by amide coupling yields 2‑phenyloxazole‑4‑carboxamides, a scaffold validated for potent and selective MAO‑B inhibition (selectivity index >50 over MAO‑A) . The ester prodrug approach using the ethyl group (logP ~2.83 ) provides higher passive permeability than the methyl ester, potentially improving brain penetration in preclinical models of Parkinson’s disease.

Prodrug Optimization for Intracellular Target Engagement

The ethyl ester moiety in ethyl 2‑phenyloxazole‑5‑carboxylate (logP ~2.83, TPSA 52.3 Ų ) confers approximately 0.5 log units higher lipophilicity than the corresponding methyl ester, enhancing membrane permeability for intracellular enzyme targets. When the free carboxylic acid is the active pharmacophore, the ethyl ester serves as a cell‑permeable prodrug form that can be hydrolyzed by intracellular esterases, enabling phenotypic screening campaigns where the acid form would fail to cross the cell membrane.

Quote Request

Request a Quote for Ethyl 2-phenyloxazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.